N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a methoxy-substituted benzene sulfonamide, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.
Methoxylation: Introduction of the methoxy group is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXYBENZENE-1-SULFONAMIDE: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE: Contains a methyl group instead of the propan-2-yl group, leading to different reactivity and applications.
Uniqueness
The presence of the propan-2-yl group in N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE distinguishes it from similar compounds, potentially enhancing its stability, reactivity, and biological activity.
Properties
Molecular Formula |
C18H21NO5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)13-4-6-16(22-3)18(10-13)25(20,21)19-14-5-7-15-17(11-14)24-9-8-23-15/h4-7,10-12,19H,8-9H2,1-3H3 |
InChI Key |
CHLDOPAACSNPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.